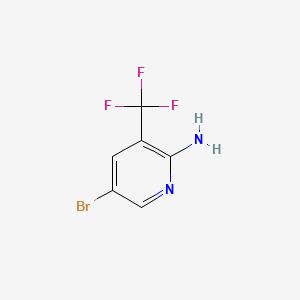

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

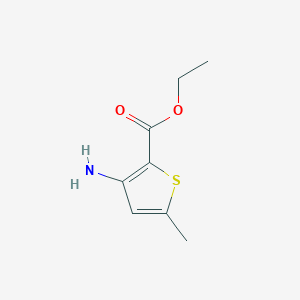

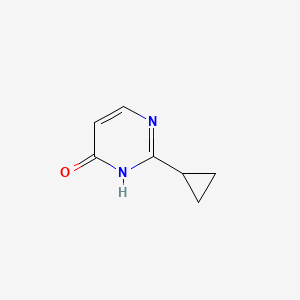

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole (BCMT) is a heterocyclic compound containing both a benzyl group and a chloromethyl group. It is a colorless solid and is used in various applications in organic synthesis and drug development. BCMT has been studied for its potential therapeutic applications and has been found to be an effective antifungal and antiviral agent. In addition, BCMT has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.

Aplicaciones Científicas De Investigación

Triazole derivatives, including 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole, have garnered interest across various fields of scientific research due to their versatile chemical structure and potential for diverse biological activities. These compounds are part of a broader class of five-membered heterocyclic compounds with significant implications in drug development, material science, and green chemistry.

Biological Activities and Therapeutic Potential

Triazole derivatives have been extensively studied for their broad range of biological activities. Research highlights the development of triazole compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Notably, triazole derivatives have been evaluated for their activity against neglected diseases, showcasing their potential in addressing global health challenges. The preparation and evaluation of these compounds for various biological targets underscore their importance in the pharmaceutical industry, with ongoing research aimed at discovering new therapeutic prototypes for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Applications in Material Science and Technology

This compound and similar compounds have also found applications beyond pharmaceuticals, including material science and technology. Research indicates their utility in the development of proton-conducting polymeric membranes for fuel cells, demonstrating their role in enhancing the performance of electrochemical devices. These materials improve film-forming ability, thermal stability, and ionic conductivity, contributing to the advancement of sustainable energy technologies (Prozorova & Pozdnyakov, 2023).

Synthesis and Chemical Properties

The synthesis of triazole derivatives, including this compound, is a key area of research. Studies focus on developing more efficient, green chemistry approaches to synthesize these compounds, addressing the need for energy-saving, sustainable methods. The exploration of novel synthetic routes for triazole-containing scaffolds highlights the ongoing efforts to enhance the versatility and applicability of these compounds in various scientific domains (Kaushik et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

1-benzyl-5-(chloromethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-6-10-12-8-13-14(10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZSKBHHOQOLEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608673 |

Source

|

| Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-92-2 |

Source

|

| Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)